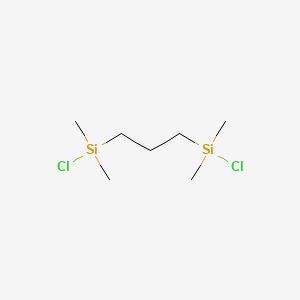

1,3-Bis(chlorodimethylsilyl)propane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

chloro-[3-[chloro(dimethyl)silyl]propyl]-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18Cl2Si2/c1-10(2,8)6-5-7-11(3,4)9/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJYPEWPGZBASNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCC[Si](C)(C)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50503576 | |

| Record name | (Propane-1,3-diyl)bis[chloro(dimethyl)silane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2295-06-9 | |

| Record name | (Propane-1,3-diyl)bis[chloro(dimethyl)silane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,3-Bis(chlorodimethylsilyl)propane: Properties, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(chlorodimethylsilyl)propane is a bifunctional organosilicon compound that serves as a versatile building block in a multitude of chemical applications.[1][2][3] Its unique structure, featuring two chlorodimethylsilyl groups linked by a flexible propane bridge, allows for a diverse range of chemical transformations.[4][5] This guide provides a comprehensive overview of the chemical properties, reactivity, and key applications of this compound, with a focus on its practical use in research and development.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with the chemical formula C7H18Cl2Si2.[4][5] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 2295-06-9 | [4][5][6][][8][9] |

| Molecular Formula | C7H18Cl2Si2 | [4][6][][8] |

| Molecular Weight | 229.29 g/mol | [6][][8] |

| Appearance | Colorless to pale yellow liquid | [4][5] |

| Density | 1.024 g/cm³ | [6][][8] |

| Boiling Point | 94°C at 19 mmHg | [6] |

| SMILES | C(CCC(C)Cl)Cl | [4][] |

| InChI | InChI=1S/C7H18Cl2Si2/c1-10(2,8)6-5-7-11(3,4)9/h5-7H2,1-4H3 | [4][] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons on the silicon atoms and the three methylene groups of the propane bridge.

-

¹³C NMR: The carbon-13 NMR spectrum should display distinct peaks for the methyl carbons attached to silicon and the carbons of the propane backbone.[1][10][11][12]

-

FT-IR: The infrared spectrum will likely exhibit characteristic absorbances for C-H stretching and bending, Si-C stretching, and the highly reactive Si-Cl bond.[13][14]

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns resulting from the loss of methyl groups, chlorine atoms, and cleavage of the propane chain.[15][16][17][18][19]

Chemical Reactivity

The reactivity of this compound is dominated by the two highly electrophilic silicon centers and the labile silicon-chlorine bonds. These Si-Cl bonds are susceptible to nucleophilic attack, making the compound a valuable reagent for forming new silicon-oxygen, silicon-nitrogen, and silicon-carbon bonds.

Hydrolysis and Polycondensation

In the presence of water, this compound readily undergoes hydrolysis to form the corresponding disilanol, 1,3-bis(hydroxydimethylsilyl)propane, with the concomitant release of hydrochloric acid.[4][5] This reaction is typically rapid and exothermic. The resulting disilanol is often unstable and can undergo self-condensation to form cyclic or linear polysiloxanes. This reactivity is fundamental to its use in the synthesis of silicone-based polymers.[20][21]

Caption: Hydrolysis and subsequent polycondensation of this compound.

Reaction with Alcohols and Diols: Formation of Silyl Ethers and Cyclic Sila-acetals

This compound reacts with alcohols in the presence of a base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct, yielding bis(alkoxy)silanes. Its bifunctional nature makes it particularly useful for reacting with diols to form cyclic silyl ethers, effectively acting as a protecting group for the diol functionality.[4][22][23] This is especially valuable in multi-step organic synthesis where the protection of hydroxyl groups is necessary.[2]

This protocol describes a general procedure for the protection of a 1,3-diol using this compound to form a 1,3-disilacyclohexane derivative.

Materials:

-

1,3-Diol (e.g., 1,3-propanediol)

-

This compound

-

Anhydrous non-polar solvent (e.g., dichloromethane, THF)

-

Anhydrous base (e.g., triethylamine, pyridine)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for anhydrous reactions

Procedure:

-

Under an inert atmosphere, dissolve the 1,3-diol (1.0 equivalent) and the anhydrous base (2.2 equivalents) in the anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.05 equivalents) in the anhydrous solvent to the cooled diol solution with vigorous stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, filter the reaction mixture to remove the precipitated ammonium salt.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Caption: Protection of a 1,3-diol using this compound.

Applications in Research and Development

The unique bifunctional and reactive nature of this compound makes it a valuable tool in various fields of research and development.

Polymer Chemistry

As a bifunctional monomer, it is a key component in the synthesis of polysiloxanes.[3][20][21] The propane linker imparts a degree of flexibility to the resulting polymer backbone, influencing its thermal and mechanical properties. By co-polycondensing with various diols or other difunctional nucleophiles, a wide range of custom organosilicon polymers with tailored properties such as thermal stability, flexibility, and hydrophobicity can be synthesized.[2]

Surface Modification and Adhesion Promotion

The chlorosilyl groups can react with hydroxyl groups present on the surfaces of inorganic substrates like glass, silica, and metal oxides.[2][24][25] This allows for the covalent attachment of the molecule, creating a robust, cross-linked siloxane layer. This surface modification can be used to alter the surface properties, such as hydrophobicity, and to act as an adhesion promoter, improving the interfacial bonding between the inorganic substrate and an organic polymer overlayer.[2][3] This is particularly relevant in the development of advanced coatings, composites, and microelectronics.[2]

Protecting Group Chemistry

In complex organic synthesis, particularly in drug development, the temporary protection of sensitive functional groups is often required.[2] this compound can be employed as a protecting group for 1,3-diols, forming a stable cyclic silyl ether that is resistant to a variety of reaction conditions.[4][23] The silyl ether can be readily cleaved under specific conditions, typically with a fluoride source or acidic hydrolysis, to regenerate the diol.

Drug Delivery

While direct applications in drug delivery are still emerging, the ability of this compound to form well-defined polymeric structures and to modify surfaces makes it a candidate for the development of novel drug delivery systems. For instance, it could be used in the synthesis of biodegradable polysiloxane-based nanoparticles or for the surface functionalization of drug carriers to control their release profiles and biological interactions.[]

Safety and Handling

This compound is a reactive and corrosive compound that requires careful handling.

-

Moisture Sensitivity: It reacts readily with moisture, including atmospheric humidity, to produce corrosive hydrogen chloride gas.[4][5] Therefore, it should be handled under an inert atmosphere (e.g., nitrogen or argon) and stored in a tightly sealed container in a dry environment.

-

Corrosivity: Due to the release of HCl upon hydrolysis, it is corrosive to skin, eyes, and the respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

-

Incompatible Materials: Avoid contact with water, alcohols, and strong bases.

Conclusion

This compound is a highly versatile and reactive chemical intermediate with significant potential in various scientific and industrial applications. Its ability to form stable siloxane bonds through reactions with a wide range of nucleophiles makes it an invaluable tool for polymer synthesis, surface modification, and as a protecting group in organic synthesis. As research into advanced materials and drug delivery systems continues to evolve, the unique properties of this compound are likely to lead to further innovative applications.

References

-

Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Silanes: Exploring the Industrial Production and Application of this compound. Retrieved from [Link]

-

X-Y-Z-Biotech. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2,2-Dimethyl-1,3-bis[(trimethylsilyl)oxy]propane. Retrieved from [Link]

-

Protecting Group Chemistry. (2022, March 31). Protection of 1,3-diols [Video]. YouTube. Retrieved from [Link]

-

MDPI. (2018). Complementary Synthesis of Anti- and Syn-Hydroxymethyl 1,3-Diols via Regioselective Ring Opening of TIPS-Protected 2,3-Epoxy Alcohols: Toward Polypropionate Fragments. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of propane C3H8 analysis of chemical shifts ppm interpretation of C-13. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C4H9Cl (CH3)2CH2Cl 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl chloride 1-H nmr explaining spin-spin coupling for line splitting. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Bis(2-chloroethylthio)propane. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Hydrophilicity Analysis of bis(propane-1,2-diol) Terminated Polydimethylsiloxanes (PDMSs). Retrieved from [Link]

-

NIST. (n.d.). Propane, 1,3-dichloro-. Retrieved from [Link]

-

anale.ub.ro. (n.d.). SYNTHESIS OF POLY(DIMETHYLDIPHENYLSILOXANE) α,ω-DIOL COPOLYMERS BY ACID-CATALYZED POLYCONDENSATION. Retrieved from [Link]

-

NIST. (n.d.). Propane, 1,3-dichloro-. Retrieved from [Link]

-

ResearchGate. (n.d.). The FT-IR spectra of 3-chloro 1,2-propane diol, 1, 2-propane.... Retrieved from [Link]

-

NIST. (n.d.). 1,3-Bis(2-chloroethylthio)propane. Retrieved from [Link]

-

NIST. (n.d.). 1,3-Bis(2-chloroethylthio)propane. Retrieved from [Link]

-

MDPI. (2023). (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 3-chloro-1,2-propanediol trifunctional initiator (a),.... Retrieved from [Link]

- Google Patents. (n.d.). US20160009634A1 - A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.

-

MDPI. (n.d.). Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H‑NMR Characteristics of Bis-naphthalimide Derivatives. Retrieved from [Link]

-

Sci-Hub. (n.d.). 1,3-Bis(phenylmercapto)propane and 1-chloro-3-(phenylmercapto)propane: useful precursors for 1,3-dilithiopropane synthons in the preparation of 1,5-diols. Retrieved from [Link]

-

Sci-Hub. (n.d.). ChemInform Abstract: 1,3‐Bis(phenylmercapto)propane and 1‐Chloro‐3‐(phenylmercapto)propane: Useful Precursors for 1,3‐Dilithiopropane Synthons in the Preparation of 1,5‐Diols. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]

- 5. CAS 2295-06-9: this compound [cymitquimica.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 8. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 9. dakenchem.com [dakenchem.com]

- 10. 2,2-Dimethyl-1,3-bis[(trimethylsilyl)oxy]propane | C11H28O2Si2 | CID 11747007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 13C nmr spectrum of propane C3H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of alkane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. C4H9Cl (CH3)2CH2Cl 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. 1,3-Bis(2-chloroethylthio)propane | C7H14Cl2S2 | CID 522108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Propane, 1,3-dichloro- [webbook.nist.gov]

- 17. 1,3-Bis(2-chloroethylthio)propane [webbook.nist.gov]

- 18. 1,3-Bis(2-chloroethylthio)propane [webbook.nist.gov]

- 19. Sci-Hub. 1,3-Bis(phenylmercapto)propane and 1-chloro-3-(phenylmercapto)propane: useful precursors for 1,3-dilithiopropane synthons in the preparation of 1,5-diols / Tetrahedron Letters, 2000 [sci-hub.st]

- 20. mdpi.com [mdpi.com]

- 21. revroum.lew.ro [revroum.lew.ro]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. youtube.com [youtube.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 1,3-Bis(chlorodimethylsilyl)propane

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Pivotal Role of Bifunctional Organosilanes in Modern Chemistry

In the landscape of advanced materials and complex molecule synthesis, bifunctional organosilanes stand out as indispensable tools. Their unique ability to bridge organic and inorganic chemistry has paved the way for innovations across numerous scientific disciplines. Among these versatile compounds, 1,3-Bis(chlorodimethylsilyl)propane (CAS Number: 2295-06-9) emerges as a significant building block, offering a combination of reactivity and structural flexibility. This guide aims to provide a comprehensive technical overview of this compound, delving into its synthesis, properties, applications, and handling, with a focus on the practical insights required for laboratory and developmental work.

Core Molecular Attributes and Physicochemical Properties

This compound is an organosilicon compound featuring two chlorodimethylsilyl groups linked by a central propane bridge. This structure is fundamental to its utility, providing two reactive sites for covalent bond formation.

| Property | Value | Source(s) |

| CAS Number | 2295-06-9 | [1][2][3] |

| Molecular Formula | C₇H₁₈Cl₂Si₂ | [1][3] |

| Molecular Weight | 229.29 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.024 g/cm³ | [1][3] |

| Boiling Point | 94°C @ 19 mmHg | [1] |

| Flash Point | 79.5°C | [1] |

| IUPAC Name | chloro-[3-[chloro(dimethyl)silyl]propyl]-dimethylsilane | [1][3] |

| Synonyms | Propane-1,3-diylbis[chloro(dimethyl)silane], 1,3-Bis(dimethylchlorosilyl)propane | [1] |

| SMILES | C(CCC(C)Cl)Cl | [3] |

| InChI Key | XJYPEWPGZBASNR-UHFFFAOYSA-N | [3] |

Synthesis and Manufacturing Landscape

The industrial production of this compound is typically achieved through sophisticated chemical processes designed for high purity and efficiency.[4] Common manufacturing routes include the direct process or the hydrochlorination of silicon, often employing catalysts to enhance reaction rates and yields.[4]

A prevalent laboratory-scale and industrial synthesis method is the hydrosilylation of allyl chloride with a suitable chlorodimethylsilane, or the reaction of a Grignard reagent derived from 1,3-dichloropropane with dichlorodimethylsilane.

Below is a conceptual workflow for a platinum-catalyzed hydrosilylation approach, a cornerstone of organosilicon chemistry.

Caption: Conceptual workflow for the synthesis of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the methyl protons on the silicon atoms, and the two different methylene groups of the propane bridge. The methyl protons would appear as a singlet, while the methylene protons would exhibit splitting patterns due to coupling with adjacent protons.

-

¹³C NMR: The carbon-13 NMR spectrum would likely display three signals: one for the methyl carbons and two for the methylene carbons of the propane backbone.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for:

-

C-H stretching from the alkyl groups.

-

Si-CH₃ deformation .

-

Si-C stretching .

-

Si-Cl stretching , which is a key indicator of the chlorosilyl functionality.

Mass Spectrometry (MS) (Predicted)

In a mass spectrum, the molecular ion peak would be expected, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.[5] Common fragmentation pathways for organosilanes would likely involve the cleavage of the Si-C and C-C bonds, leading to fragment ions corresponding to the loss of methyl groups, chlorine, or parts of the propane chain.[6][7]

Applications in Research and Development

The bifunctional nature of this compound is the cornerstone of its wide-ranging applications.[3][4] The two reactive chlorine atoms can be readily substituted, making it a versatile tool for chemists.[3]

Crosslinking Agent in Polymer Science

This compound serves as an effective crosslinking agent, creating bridges between polymer chains. This enhances the mechanical strength, thermal stability, and chemical resistance of the resulting materials.[4] The propane linker provides a degree of flexibility to the crosslinked structure.

Caption: Role as a crosslinking agent in polymer chemistry.

Adhesion Promoter and Surface Modifier

The chlorosilyl groups can react with hydroxyl groups on inorganic surfaces like glass, metals, and ceramics to form robust covalent bonds.[3] This makes this compound an excellent adhesion promoter, improving the interfacial bonding between organic polymers and inorganic substrates in composites and advanced coatings.[3][4]

Building Block in Organic and Organosilicon Synthesis

In organic synthesis, this compound is a valuable building block. The reactive chlorine atoms allow for the introduction of various functional groups, enabling the creation of custom organosilicon polymers with tailored properties such as specific thermal stability, flexibility, or hydrophobicity.[3]

Protecting Group Chemistry

Its ability to react with certain functional groups makes it useful as a temporary protecting group during complex multi-step syntheses, a crucial application in the pharmaceutical industry for the preparation of complex active pharmaceutical ingredients (APIs).[3]

Safety and Handling Protocols

This compound is a reactive and hazardous chemical that requires careful handling.

Hazards:

-

Corrosive: Causes severe skin burns and eye damage.

-

Reacts with Water: Reacts, potentially violently, with water and moisture in the air to liberate corrosive hydrogen chloride (HCl) gas.

Recommended Precautions:

-

Handling: All manipulations should be carried out in a well-ventilated fume hood. Avoid all contact with skin and eyes, and do not breathe vapors.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and amines.

-

Fire Safety: While combustible, the primary fire-related hazard is the evolution of HCl gas upon contact with water or in a fire. Use dry chemical, carbon dioxide, or foam extinguishers. Do not use water.

Conclusion

This compound stands as a testament to the versatility of organosilane chemistry. Its bifunctional nature, coupled with the reactivity of its chlorosilyl groups, makes it a powerful tool for material scientists, polymer chemists, and synthetic organic chemists. A thorough understanding of its properties, reactivity, and handling requirements is paramount to harnessing its full potential in the laboratory and in the development of new technologies. As research continues to push the boundaries of materials science and drug discovery, the strategic application of such well-defined molecular building blocks will undoubtedly play a crucial role in future innovations.

References

-

Shaanxi Xin yan Bomei Biotechnology Co., LTD. This compound. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Silanes: Exploring the Industrial Production and Application of this compound. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Doc Brown's Chemistry. mass spectrum of propane C3H8 CH3CH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of propane. [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179*.

-

Doc Brown's Chemistry. C4H9Cl (CH3)2CH2Cl infrared spectrum of 1-chloro-2-methylpropane. [Link]

-

PubChem. 1,3-Bis(4-piperidinyl)propane. [Link]

-

MDPI. Synthesis and Hydrophilicity Analysis of bis(propane-1,2-diol) Terminated Polydimethylsiloxanes (PDMSs). [Link]

-

YouTube. predicting likely fragments in a mass spectrum. [Link]

-

Royal Society of Chemistry. Supporting Information for Direct Arylation of Unactivated Benzene with Aryl Acyl Peroxides toward Biaryls. [Link]

-

Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]

-

Michigan State University Chemistry. Proton NMR Table. [Link]

-

Royal Society of Chemistry. N′-tetramethylguanidino)propane: synthesis, characterization and bonding properties of the first bidentate, peralkylated guanidine ligand. [Link]

-

YouTube. Mass spectrometry Fragmentation (Part 1). [Link]

-

Tables For Organic Structure Analysis. [Link]

-

PubChem. 1,3-Bis(2-chloroethylthio)propane. [Link]

-

NIST WebBook. Propane, 1,3-dichloro-. [Link]

-

PubChem. 2,2-Dimethyl-1,3-bis[(trimethylsilyl)oxy]propane. [Link]

Sources

An In-Depth Technical Guide to 1,3-Bis(chlorodimethylsilyl)propane: Synthesis, Properties, and Applications for Advanced Research

This guide provides a comprehensive technical overview of 1,3-bis(chlorodimethylsilyl)propane, a versatile bifunctional organosilane reagent. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's core characteristics, synthesis, reaction mechanisms, and key applications, grounding all information in established scientific principles and methodologies.

Core Molecular and Physical Properties

This compound is an organosilicon compound featuring two chlorodimethylsilyl groups linked by a propane bridge.[1][2][3] This structure imparts a unique combination of reactivity and conformational flexibility, making it a valuable building block in a variety of chemical transformations.

The fundamental properties of this compound are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₇H₁₈Cl₂Si₂ | [3][][5] |

| Molecular Weight | 229.29 g/mol | [][5] |

| CAS Number | 2295-06-9 | [6][7] |

| Appearance | Colorless to pale yellow liquid | [2][3] |

| Density | 1.024 g/cm³ | [] |

| Boiling Point | 94 °C at 19 mmHg | [5] |

The presence of the reactive silicon-chlorine (Si-Cl) bonds makes the molecule highly susceptible to nucleophilic substitution, which is the cornerstone of its utility in chemical synthesis.[2][8] However, this reactivity also dictates its primary hazard: the compound reacts violently with water and other protic solvents, hydrolyzing to release corrosive hydrogen chloride (HCl) gas and forming silanol intermediates.[2] This moisture sensitivity necessitates handling under inert atmospheric conditions.

Synthesis and Characterization

The primary industrial route to synthesizing compounds like this compound involves the direct process or hydrochlorination of silicon.[9] However, for laboratory-scale synthesis, a more practical and controlled approach is the hydrosilylation of a suitable diene with a chlorosilane.

Proposed Laboratory Synthesis: Platinum-Catalyzed Hydrosilylation

A highly efficient and selective method for forming the carbon-silicon bonds in the target molecule is the platinum-catalyzed hydrosilylation of 1,5-hexadiene with chlorodimethylsilane. This reaction is analogous to established procedures for the functionalization of dienes.[10][11]

Caption: Figure 1. Proposed workflow for the synthesis of this compound.

Experimental Protocol:

-

Reaction Setup: A dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet is charged with 1,5-hexadiene and a catalytic amount of a platinum catalyst (e.g., Karstedt's catalyst).

-

Addition of Silane: Chlorodimethylsilane (2 equivalents) is added dropwise to the stirred solution at a temperature that maintains a controlled reaction rate, typically near room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by the disappearance of the Si-H stretching band in the infrared spectrum (around 2100-2200 cm⁻¹).

-

Workup and Purification: Upon completion, the reaction mixture is distilled under reduced pressure to isolate the pure this compound.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.

| Technique | Expected Observations | References |

| ¹H NMR | Signals corresponding to the Si-CH₃ protons (singlet, ~0.4 ppm), the α-CH₂ protons adjacent to silicon, and the central β- and γ-CH₂ protons of the propane bridge. | [6][12][13] |

| ¹³C NMR | Resonances for the Si-CH₃ carbons and the three distinct carbons of the propane backbone. | [6][12] |

| FT-IR | Absence of Si-H stretch (2100-2200 cm⁻¹). Presence of Si-Cl stretch (~450-650 cm⁻¹), C-H stretches (~2850-2960 cm⁻¹), and Si-C stretches. | [14][15][16] |

| GC-MS | A molecular ion peak may be observed, but fragmentation patterns involving the loss of methyl groups and chlorine are expected, along with cleavage of the propane chain. | [1][17][18] |

Key Applications in Research and Development

The bifunctional nature of this compound makes it a versatile tool in several areas of chemical science.

Protecting Group for Diols in Complex Synthesis

In multi-step organic synthesis, particularly in carbohydrate and natural product chemistry, the temporary protection of diol functionalities is crucial. This compound can serve as a protecting group for 1,3-diols, forming a stable seven-membered cyclic silyl ether.

Caption: Figure 2. Protection and deprotection workflow for 1,3-diols.

Mechanism and Rationale:

The protection reaction proceeds via nucleophilic attack of the diol's hydroxyl groups on the electrophilic silicon centers, with a base scavenging the liberated HCl.[19][20][21] The resulting cyclic silyl ether is robust under a variety of reaction conditions, including those that are basic or involve organometallic reagents. Deprotection is typically achieved under acidic conditions or with a fluoride source, which selectively cleaves the silicon-oxygen bond.[19][22] The use of this bifunctional reagent can be particularly advantageous in carbohydrate chemistry for the regioselective protection of specific diol pairs.[19][21]

Linker and Cross-linking Agent in Polymer and Materials Science

The presence of two reactive sites allows this compound to act as a linker or cross-linking agent in the synthesis of polymers and functional materials.[2][9]

-

Silicone Polymers: It can be co-polymerized with other silane monomers to create polysiloxanes with tailored properties, such as thermal stability and mechanical strength.[3]

-

Adhesion Promotion: When applied to inorganic surfaces like glass or metal oxides, the chlorosilyl groups can react with surface hydroxyls to form covalent bonds. The propane chain then provides a hydrophobic, organophilic interface for improved adhesion to a polymer matrix.[8][9]

-

Solid-Phase Synthesis: In fields like peptide or oligonucleotide synthesis, derivatives of this compound can be used to create linkers that attach the initial building block to a solid support.[23][24][25]

Precursor in Pharmaceutical Synthesis

While specific examples in publicly accessible literature are often proprietary, the role of silylating agents and bifunctional linkers is well-established in drug discovery and development.[26][27] this compound can be used to introduce a stable, flexible spacer into a molecule, which can be critical for optimizing the pharmacokinetic properties of a drug candidate. Its utility as a protecting group is also invaluable in the synthesis of complex active pharmaceutical ingredients (APIs).[8] For instance, in peptide synthesis, silyl-based protecting groups are employed to mask reactive functional groups on amino acid side chains.[2][28][29][30]

Safety and Handling

As a highly reactive organochlorosilane, this compound presents significant handling challenges.

-

Corrosivity: The compound itself, and especially its hydrolysis product (HCl), are highly corrosive and can cause severe burns to the skin, eyes, and respiratory tract.

-

Reactivity with Water: It reacts violently with water, releasing heat and corrosive HCl gas. All handling must be performed in a well-ventilated fume hood under a dry, inert atmosphere (e.g., nitrogen or argon).

-

Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, is mandatory.

Spill and Disposal Procedures:

Small spills can be absorbed with an inert material (e.g., vermiculite or sand) and then neutralized cautiously with a weak base like sodium bicarbonate. All waste materials must be treated as hazardous and disposed of in accordance with local regulations.

Conclusion

This compound is a potent and versatile chemical tool for advanced research. Its bifunctional nature allows it to serve as a robust protecting group, a flexible linker, and a precursor to advanced materials. A thorough understanding of its reactivity, synthesis, and handling requirements is essential for harnessing its full potential in the laboratory. The methodologies and applications outlined in this guide provide a foundation for its effective and safe use in driving innovation in drug discovery, polymer chemistry, and materials science.

References

-

Super silyl-based stable protecting groups for both the C- and N-terminals of peptides: applied as effective hydrophobic tags in liquid-phase peptide synthesis. (2023). PMC - NIH. [Link]

-

Gas Chromatography Electron Ionization Mass Spectrometric Analysis of Trimethylsilyl Derivatives of Bis(2-Hydroxyethylthio)Alkanes and Bis(2-Hydroxyethylsulfonyl)Alkanes. (2009). ResearchGate. [Link]

-

NMR Chemical Shifts. University of Wisconsin-Madison. [Link]

-

A library of new bifunctional alkenes obtained by a highly regiodivergent silylation of 1,5-hexadiene. (2021). PMC - NIH. [Link]

-

The Chemistry of Silanes: Exploring the Industrial Production and Application of this compound. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

An In-Depth Guide to Silylation Reagents: Applications and Benefits. Changfu Chemical. [Link]

-

The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Manitoba. [Link]

-

Silanol: a bifunctional group for peptide synthesis and late-stage functionalization. (2020). Chemical Science (RSC Publishing). [Link]

-

α,ω-Bis(potassiosilyl)alkanes. Synthesis and Characterization of [K(18-crown-6)]2[(Me3Si)2Si(CH2)nSi(SiMe3)2]. (1997). Organometallics - ACS Publications. [Link]

-

Silylated Tag-Assisted Peptide Synthesis: Continuous One-Pot Elongation for the Production of Difficult Peptides under Environmentally Friendly Conditions. (2020). MDPI. [Link]

-

Novel protecting groups in carbohydrate chemistry. (2010). Comptes Rendus de l'Académie des Sciences. [Link]

-

This compound. Shaanxi Xin yan bo mei Biotechnology Co., LTD. [Link]

-

Machine learning for identification of silylated derivatives from mass spectra. (2022). PMC - NIH. [Link]

-

Key Applications of this compound in Advanced Materials. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Silylating Agents. (2008). ResearchGate. [Link]

-

Some common Fourier-transform infrared (FTIR) data for organosilanes 1-3. ResearchGate. [Link]

-

Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. (2023). MDPI. [Link]

-

silylation overview.pdf. Fluka Analytical. [Link]

-

1 Protecting Group Strategies in Carbohydrate Chemistry. (2017). Wiley-VCH. [Link]

-

INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Gelest, Inc.[Link]

-

Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. (2011). PMC - NIH. [Link]

-

Silylated peptides as building blocks for material synthesis using sol–gel polymerization. (2025). Faraday Discussions (RSC Publishing). [Link]

-

Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. (2008). ResearchGate. [Link]

-

Safety-Catch Linkers for Solid-Phase Peptide Synthesis. (2023). PMC - NIH. [Link]

-

Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. (2019). Organic & Biomolecular Chemistry. [Link]

-

Derivatization in mass spectrometry--1. Silylation. (2003). PubMed. [Link]

-

Hydrosilylation of 1,5‐hexadiene with PhSiH3 catalyzed by alkyl complexes 2–4. ResearchGate. [Link]

-

Effect of Ether on Regioselectivity in Hydrosilylation of 1, 5-Hexadiene with Chlorohydrosilanes Catalyzed by Homogeneous Platinum Catalysts. CAS号查询. [Link]

-

This compound. Shaanxi Xin yan bo mei Biotechnology Co., LTD. [Link]

-

Infrared Analysis of Organosilicon Compounds. (2015). ResearchGate. [Link]

-

Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. (2020). MDPI. [Link]

-

Detection of organosilanes with surface enhanced infrared spectroscopy. SJSU ScholarWorks. [Link]

-

Selective hydrosilylation of allyl chloride with trichlorosilane. (2021). PMC - NIH. [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. [Link]

-

Review: Derivatization in mass spectrometry—1. Silylation. (2003). ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. CAS 2295-06-9: this compound [cymitquimica.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. This compound-陕西新研博美生物科技有限公司 [xinyanbm.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. A library of new bifunctional alkenes obtained by a highly regiodivergent silylation of 1,5-hexadiene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. scs.illinois.edu [scs.illinois.edu]

- 13. web.pdx.edu [web.pdx.edu]

- 14. gelest.com [gelest.com]

- 15. (PDF) Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations [academia.edu]

- 16. researchgate.net [researchgate.net]

- 17. Machine learning for identification of silylated derivatives from mass spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Derivatization in mass spectrometry--1. Silylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 20. application.wiley-vch.de [application.wiley-vch.de]

- 21. pubs.rsc.org [pubs.rsc.org]

- 22. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis | MDPI [mdpi.com]

- 24. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. biosynth.com [biosynth.com]

- 26. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]

- 27. researchgate.net [researchgate.net]

- 28. Super silyl-based stable protecting groups for both the C- and N-terminals of peptides: applied as effective hydrophobic tags in liquid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Silanol: a bifunctional group for peptide synthesis and late-stage functionalization - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 30. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Synthesis and Purification of 1,3-Bis(chlorodimethylsilyl)propane

Abstract: This technical guide provides a comprehensive overview of the synthesis and purification of 1,3-Bis(chlorodimethylsilyl)propane (CAS No. 2295-06-9), a critical bifunctional organosilane intermediate. The document is intended for researchers, chemists, and material scientists who require a high-purity grade of this reagent for applications in polymer chemistry, materials science, and organic synthesis. We will delve into a robust and widely applicable synthetic route—the Grignard reaction—explaining the mechanistic underpinnings and providing a detailed experimental protocol. Furthermore, this guide outlines the definitive method for purification, vacuum fractional distillation, addressing the unique challenges posed by the compound's reactivity and physical properties. Safety protocols, characterization techniques, and data interpretation are integrated throughout to ensure a self-validating and reliable workflow.

Introduction and Strategic Importance

This compound is an organosilicon compound featuring a flexible three-carbon propane linker connecting two reactive chlorodimethylsilyl terminal groups.[1] This unique bifunctional structure makes it an invaluable building block and crosslinking agent in advanced materials.[1][2] Its primary applications include:

-

Polymer Chemistry: As a monomer or crosslinking agent for creating custom organosilicon polymers and networks with tailored thermal stability, flexibility, and hydrophobicity.[2][3]

-

Adhesion Promotion: The chlorosilyl groups can form robust covalent bonds with inorganic substrates like glass and metals, making it an effective adhesion promoter at the interface between organic polymers and inorganic surfaces.[2][3]

-

Organic Synthesis: It serves as a versatile reagent for introducing a protected, functionalized disilane moiety into organic molecules.[2]

The compound is typically a colorless to pale yellow liquid that is highly sensitive to moisture.[1] The silicon-chlorine bond is readily hydrolyzed, releasing corrosive hydrogen chloride (HCl) gas, a critical consideration for its handling, storage, and purification.[1][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2295-06-9 | [1][5][] |

| Molecular Formula | C₇H₁₈Cl₂Si₂ | [1][5][] |

| Molecular Weight | 229.29 g/mol | [5][] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.024 g/cm³ | [5][] |

| Boiling Point | 94°C @ 19 mmHg | [5] |

| Flash Point | 79.5°C | [5] |

| InChI Key | XJYPEWPGZBASNR-UHFFFAOYSA-N | [5][] |

Core Synthesis Methodology: The Grignard Reaction

While various synthetic routes can be conceptualized, the formation of the silicon-carbon bond via a Grignard reaction remains one of the most reliable and scalable methods for producing this compound. This pathway offers high yields and utilizes readily available starting materials.

Mechanistic Rationale

The Grignard reaction leverages the creation of a highly nucleophilic carbanion, stabilized by magnesium, which can then perform a nucleophilic attack on an electrophilic center.[7] In this specific synthesis, a di-Grignard reagent is formed from 1,3-dihalopropane. The resulting organometallic species contains two nucleophilic carbon centers that react with two equivalents of an electrophilic silicon species, chlorodimethylsilane, to form the desired product.

The key steps are:

-

Formation of the Di-Grignard Reagent: 1,3-dibromopropane reacts with magnesium metal in an anhydrous ether solvent (typically THF) to form 1,3-bis(bromomagnesio)propane. The polar ether solvent is crucial for solvating and stabilizing the Grignard reagent.

-

Nucleophilic Substitution at Silicon: The carbanionic ends of the di-Grignard reagent attack the electrophilic silicon atoms of two separate chlorodimethylsilane molecules. This results in the displacement of the chloride leaving groups and the formation of two new, stable silicon-carbon bonds.

Critical Consideration: The entire reaction must be conducted under strictly anhydrous and inert conditions (e.g., nitrogen or argon atmosphere). Grignard reagents are potent bases and will be instantly destroyed by protic sources like water, reacting to form propane and magnesium salts, thus quenching the desired reaction pathway.[7]

Visualizing the Synthesis Workflow

The logical flow of the Grignard synthesis is depicted below.

Caption: Workflow for the Grignard synthesis of this compound.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a suitable laboratory setting with appropriate safety measures.

Apparatus:

-

Three-necked round-bottom flask, flame-dried and equipped with a mechanical stirrer, reflux condenser (with a drying tube or inert gas inlet), and a pressure-equalizing dropping funnel.

-

Heating mantle.

-

Inert atmosphere setup (Nitrogen or Argon).

Reagents:

-

Magnesium turnings (2.2 eq)

-

1,3-Dibromopropane (1.0 eq)

-

Chlorodimethylsilane (2.1 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Hexane or Pentane for extraction

-

Anhydrous sodium sulfate or magnesium sulfate for drying

Procedure:

-

Initiation: Under a positive pressure of inert gas, charge the flask with magnesium turnings. Add a small portion of anhydrous THF.

-

Grignard Formation: Add a small amount of the 1,3-dibromopropane to initiate the reaction (indicated by cloudiness and gentle reflux). Once initiated, dilute the remaining 1,3-dibromopropane with anhydrous THF in the dropping funnel and add it dropwise to the magnesium suspension at a rate that maintains a gentle reflux.

-

Completion of Grignard: After the addition is complete, heat the mixture at reflux for 1-2 hours to ensure all the magnesium has reacted. The solution should appear as a grayish, cloudy suspension.

-

Silylation: Cool the reaction mixture to 0°C using an ice bath. Add the chlorodimethylsilane dropwise via the dropping funnel, ensuring the internal temperature does not rise excessively.

-

Reaction: After the addition, allow the mixture to warm to room temperature and stir for several hours or overnight to ensure the reaction goes to completion.

-

Quenching: Cool the flask again in an ice bath. Slowly and carefully add saturated aqueous NH₄Cl solution to quench any unreacted Grignard reagent. This will form a biphasic mixture with white magnesium salts.

-

Extraction & Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer several times with hexane or pentane. Combine the organic layers.

-

Washing & Drying: Wash the combined organic phase with water and then with brine to remove residual salts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification: High-Vacuum Fractional Distillation

The crude product from the synthesis will contain unreacted starting materials, solvent, and potential side-products such as the mono-silylated propane. Due to the compound's high boiling point and sensitivity to both heat and moisture, vacuum fractional distillation is the definitive method for achieving high purity.[8]

Theoretical Basis

Vacuum distillation lowers the boiling point of the compound, allowing it to vaporize at a lower temperature, thereby preventing thermal decomposition.[8] A fractionating column provides a large surface area (e.g., Vigreux indentations or structured packing) for repeated vaporization-condensation cycles, which allows for the efficient separation of components with close boiling points.

Table 2: Potential Impurities and Rationale for Separation by Distillation

| Impurity | Source | Boiling Point Behavior | Separation Rationale |

| THF / Hexane | Reaction/Extraction Solvent | Low boiling | Easily removed as the initial forerun fraction under vacuum. |

| 1-Bromo-3-(chlorodimethylsilyl)propane | Incomplete reaction | Intermediate boiling | Will distill after the solvent but before the main product. |

| Unreacted Chlorodimethylsilane | Excess reagent | Low boiling | Removed with the solvent forerun. |

| High-molecular-weight side products | Wurtz coupling, etc. | Very high boiling | Will remain as the residue in the distillation flask. |

Visualizing the Purification Workflow

Caption: Workflow for the vacuum fractional distillation of this compound.

Detailed Distillation Protocol

-

Apparatus Setup: Assemble a fractional distillation apparatus using dry glassware. Use a short Vigreux column for efficiency. Ensure all ground-glass joints are lightly greased with vacuum grease to ensure a good seal.[8] Place a stir bar in the distillation flask for smooth boiling.

-

System Preparation: Connect the apparatus to a vacuum line equipped with a cold trap (to protect the pump) and a manometer (to monitor pressure).

-

Procedure: a. Transfer the crude product into the distillation flask. b. Begin stirring and slowly evacuate the system to the target pressure (e.g., ~15-20 mmHg). c. Once the pressure is stable, begin to gently heat the distillation flask with a heating mantle. d. Collect the first fraction (the forerun), which will primarily consist of residual solvent and low-boiling impurities. e. As the temperature rises and stabilizes, switch to a new receiving flask to collect the main product fraction. The boiling point should remain constant during this period. For this compound, this will be around 94°C at 19 mmHg.[5] f. Once the main fraction is collected, stop the heating and allow the system to cool completely before slowly venting with an inert gas.

-

Purity Analysis: The purity of the collected fractions should be confirmed by Gas Chromatography (GC) and characterized by NMR (¹H, ¹³C) and FTIR spectroscopy.

Safety, Handling, and Storage

Hazard Profile:

-

Corrosive: Causes severe skin burns and eye damage (H314).[4][9]

-

Reactivity: Reacts violently with water (EUH014).[4] Contact with moisture in the air liberates corrosive hydrogen chloride gas.[1][4]

-

Inhalation: Vapors may cause irritation to the respiratory tract.[4]

Mandatory Precautions:

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[4] An emergency eye wash station and safety shower must be immediately accessible.[10]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield.[4][9]

-

Handling: Avoid all contact with skin and eyes. Do not breathe vapors.[4] Use ground/bond procedures when transferring to prevent static discharge.[4]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as water, alcohols, and amines.[4]

-

The container should be blanketed under an inert atmosphere (nitrogen or argon) to prevent hydrolysis from atmospheric moisture.

References

- Vertex AI Search. (n.d.). Key Applications of this compound in Advanced Materials.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Silanes: Exploring the Industrial Production and Application of this compound.

- Gelest, Inc. (2024). Safety Data Sheet for this compound.

- CymitQuimica. (n.d.). CAS 2295-06-9: this compound.

- Gelest, Inc. (2015). Safety Data Sheet for 1,3-BIS(TRICHLOROSILYL)PROPANE.

- University of Colorado Boulder. (n.d.). Grignard Reaction.

- MedchemExpress.com. (2026). Safety Data Sheet.

- Alfa Chemistry. (n.d.). CAS 2295-06-9 this compound.

- BOC Sciences. (n.d.). CAS 2295-06-9 this compound.

- Sigma-Aldrich. (n.d.). Grignard Reagents.

- Daken Chem. (n.d.). CAS NO.2295-06-9 this compound.

- Benchchem. (2025). Application Notes and Protocols for the Purification of 1,6-Bis(chlorodimethylsilyl)hexane.

Sources

- 1. CAS 2295-06-9: this compound [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. s3.amazonaws.com [s3.amazonaws.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. gelest.com [gelest.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to the Hydrolysis Mechanism of 1,3-Bis(chlorodimethylsilyl)propane

Introduction: The Significance of 1,3-Bis(chlorodimethylsilyl)propane Hydrolysis

This compound is a bifunctional organosilicon compound with two chlorodimethylsilyl groups attached to a propane backbone.[1][2][3] Its reactivity, particularly towards hydrolysis, makes it a valuable precursor in the synthesis of various silicone-based materials, including polymers and coupling agents.[4][5] The hydrolysis of this compound is a critical process that transforms the reactive chloro groups into hydroxyl (silanol) groups, which can then undergo condensation reactions to form stable siloxane bonds (Si-O-Si).[6][7] Understanding the intricacies of this hydrolysis mechanism is paramount for controlling the structure and properties of the resulting products, which have applications in advanced materials, composites, and coatings.[5][8] This guide provides a detailed exploration of the hydrolysis mechanism of this compound, from the initial nucleophilic attack to the formation of intermediates and final products, supported by experimental insights and analytical methodologies.

Core Hydrolysis Mechanism: A Step-by-Step Analysis

The hydrolysis of this compound proceeds through a series of nucleophilic substitution reactions at the silicon centers. The overall process can be dissected into two primary stages: initial hydrolysis to form the corresponding disilanol, followed by subsequent condensation reactions.

Stage 1: Hydrolysis to 1,3-Propanediylbis(dimethylsilanol)

The initial and rapid phase of the reaction involves the conversion of the chlorosilyl groups to silanol groups. This is a classic nucleophilic substitution where water acts as the nucleophile.

-

Nucleophilic Attack: A water molecule attacks the electrophilic silicon atom of one of the chlorodimethylsilyl groups. This is facilitated by the polarization of the Si-Cl bond, which imparts a partial positive charge on the silicon atom. The reaction is generally considered to follow an SN2-type mechanism.[9]

-

Formation of a Pentacoordinate Intermediate: The nucleophilic attack leads to the formation of a transient, unstable pentacoordinate silicon intermediate.

-

Departure of the Leaving Group: The intermediate quickly collapses, expelling a chloride ion (Cl⁻) as the leaving group. The chloride ion then abstracts a proton from the attached water molecule, regenerating a neutral silanol group (-SiOH) and forming hydrochloric acid (HCl) as a byproduct.[10]

This process occurs sequentially for both chlorosilyl groups on the propane backbone, leading to the formation of the key intermediate, 1,3-propanediylbis(dimethylsilanol) .

Caption: Competing condensation pathways of the disilanol intermediate.

Experimental Workflow for Studying the Hydrolysis Mechanism

A robust experimental design is crucial for elucidating the kinetics and mechanism of the hydrolysis of this compound. A typical workflow involves reaction execution, in-situ monitoring, and ex-situ product characterization.

Caption: A comprehensive experimental workflow for studying the hydrolysis.

Detailed Experimental Protocols

1. Reaction Setup and Execution:

-

Materials: this compound (≥95% purity), deionized water, inert solvent (e.g., acetone, THF), and optional acid or base catalyst.

-

Procedure:

-

In a fume hood, prepare a stock solution of this compound in the chosen inert solvent. [10] 2. In a separate reaction vessel equipped with a magnetic stirrer and temperature control, add the desired amount of deionized water. If catalysis is being studied, the catalyst is added to the water.

-

Initiate the reaction by adding the organosilane solution to the vigorously stirred aqueous phase. The reaction is exothermic, so temperature control is essential. [11] 4. Start a timer immediately upon addition and begin monitoring and/or sampling.

-

2. In-situ Reaction Monitoring:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ²⁹Si NMR are powerful tools for real-time monitoring of the hydrolysis and condensation reactions. [5][12][13][14][15][16] * ¹H NMR: Can be used to track the disappearance of the Si-CH₃ protons adjacent to the chlorine atom and the appearance of new signals corresponding to the Si-CH₃ protons in the silanol and siloxane products.

-

²⁹Si NMR: Provides direct information about the silicon environment, allowing for the identification and quantification of the starting material, the disilanol intermediate, and various condensation products (linear and cyclic). [15] 3. Ex-situ Sample Analysis:

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): Aliquots taken from the reaction mixture can be quenched (e.g., by rapid cooling and neutralization) and analyzed by GC-MS. This technique is particularly useful for identifying and quantifying volatile products, such as the cyclic siloxane. [17][18][19][20]* Karl Fischer Titration: This method can be used to determine the water content in the reaction mixture over time, providing kinetic data on the consumption of water during hydrolysis.

Quantitative Data and Kinetic Insights

The rate of hydrolysis of chlorosilanes is generally very fast and can be influenced by several factors. While specific kinetic data for this compound is not extensively published, the following table provides representative data based on studies of similar organochlorosilanes to illustrate the expected trends. [21]

| Parameter | Condition 1 (Neutral) | Condition 2 (Acid-catalyzed) | Condition 3 (Base-catalyzed) |

|---|---|---|---|

| Catalyst | None | 0.1 M HCl | 0.1 M NaOH |

| Temperature | 25°C | 25°C | 25°C |

| Solvent | Acetone/Water (1:1) | Acetone/Water (1:1) | Acetone/Water (1:1) |

| Initial Rate of HCl formation (mol L⁻¹ s⁻¹) | ~ 1 x 10⁻³ | ~ 5 x 10⁻² | ~ 2 x 10⁻² |

| Time for >95% Hydrolysis (s) | ~ 300 | < 10 | < 15 |

| Major Product (after 1h) | Cyclic Siloxane / Oligomers | Linear/Branched Polymers | Linear/Branched Polymers |

Causality Behind Experimental Choices:

-

Solvent Selection: An inert, water-miscible solvent like acetone or THF is chosen to ensure a homogeneous reaction mixture, allowing for more consistent and reproducible kinetics. [6]* Catalyst Influence: The hydrolysis of chlorosilanes is catalyzed by both acids and bases. [9]Acid catalysis proceeds via protonation of the chlorine atom, making it a better leaving group. Base catalysis involves the direct nucleophilic attack of a hydroxide ion on the silicon atom. The choice of catalyst can significantly influence the relative rates of hydrolysis and condensation, thereby affecting the final product distribution.

-

Temperature Control: The hydrolysis reaction is exothermic. [11]Maintaining a constant temperature is crucial for obtaining reliable kinetic data and preventing unwanted side reactions.

Conclusion: Mastering the Hydrolysis for Advanced Material Synthesis

The hydrolysis of this compound is a fundamentally important reaction that underpins its use as a precursor in materials science. A thorough understanding of the multi-step mechanism, encompassing the initial rapid hydrolysis to the disilanol intermediate and the subsequent competing intermolecular and intramolecular condensation pathways, is essential for tailoring the properties of the resulting siloxane-based materials. By employing a combination of in-situ and ex-situ analytical techniques, researchers and drug development professionals can gain precise control over this reaction, enabling the rational design and synthesis of novel polymers and functionalized surfaces with desired characteristics.

References

-

Miyamoto, A., & Uchiyama, S. (n.d.). G301A Rapid Analysis of Low Molecular Weight Cyclic Siloxanes Using a Backflush GC System. Shimadzu. Retrieved from [Link]

-

Li, B., et al. (2018). Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations. Applied Spectroscopy, 72(9), 1404-1415. Retrieved from [Link]

-

(n.d.). QUANTIFICATION OF RESIDUAL AMOUNTS OF CYCLIC VOLATILE METHYL SILOXANES IN SILICONE FLUIDS. Retrieved from [Link]

-

Li, B., et al. (2018). Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations. Semantic Scholar. Retrieved from [Link]

- US Patent WO2016186739A1. (2016). Method of forming cyclic siloxane compounds from organodihalosilanes. Google Patents.

-

(n.d.). Experiments - Hydrolysis of chloromethylsilanes. Chemiedidaktik Uni Wuppertal. Retrieved from [Link]

-

Saha, S., et al. (2020). Evaluating the Aqueous Stability of Alkyl-/Aryl-Hydrosilanes by NMR Spectroscopy and GC-MS. PMC - NIH. Retrieved from [Link]

-

(n.d.). Experiments - Rate of hydrolysis of chloromethylsilanes. Chemiedidaktik Uni Wuppertal. Retrieved from [Link]

-

Lin, Y.-C., et al. (2023). Information of GC-MS analysis for siloxane standards. ResearchGate. Retrieved from [Link]

-

(2022). Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography. Retrieved from [Link]

-

(2023). Hydrolysis and Condensation Process. Silicone Surfactant. Retrieved from [Link]

-

Al-Oweini, R., & El-Rassy, H. (2009). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. PMC. Retrieved from [Link]

-

Wang, D., et al. (2022). Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry. Frontiers. Retrieved from [Link]

-

Babonneau, F., & Bois, L. (n.d.). NMR Studies on Hydrolysis and Condensation Reactions of Alkoxysilanes Containing Si H Bonds. Mechanical Engineering. Retrieved from [Link]

-

Nishiyama, N., Horie, K., & Asakura, T. (1987). Hydrolysis and condensation mechanisms of a silane coupling agent studied by 13C and 29Si NMR. Semantic Scholar. Retrieved from [Link]

-

Addou, B., et al. (2021). Controlling the Surface Silanol Density in Capillary Columns and Planar Silicon via the Self-Limiting, Gas-Phase Deposition of Tris(dimethylamino)methylsilane, and Quantification of Surface Silanols after Silanization by Low Energy Ion Scattering. ResearchGate. Retrieved from [Link]

-

Sirichote, O., et al. (2001). Quantitative determination of surface silanol groups in silicagel by deuterium exchange combined with infrared spectroscopy and chemometrics. Analyst (RSC Publishing). Retrieved from [Link]

-

(n.d.). Kinetic analysis of organosilane hydrolysis and condensation. ResearchGate. Retrieved from [Link]

-

Rochow, E. G. (1994). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. Organometallics, 13(2), 477-483. Retrieved from [Link]

-

Falah, S., et al. (2006). Quantification of Water and Silanol Species on Various Silicas by Coupling IR Spectroscopy and in-Situ Thermogravimetry. Langmuir, 22(12), 5447-5453. Retrieved from [Link]

-

Smith, W. T. (1951). A Rate Study of the Silanol Condensation Reaction at 25° in Alcoholic Solvents. Journal of the American Chemical Society, 73(2), 775-777. Retrieved from [Link]

- US Patent 4382145A. (1983). Method of hydrolyzing organochlorosilanes. Google Patents.

- US Patent 2832794A. (1958). Hydrolysis of organosilanes. Google Patents.

-

(n.d.). Hydrolysis and condensation mechanism of organofunctional silanes and bonding mechanism to a substrate. ResearchGate. Retrieved from [Link]

-

Farnam, M. R., et al. (2009). Kinetics and Computational Studies of an Aminosilane Reaction with a Silsesquioxane Silanol. The Journal of Physical Chemistry A, 113(23), 6615-6623. Retrieved from [Link]

-

(n.d.). The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. ResearchGate. Retrieved from [Link]

-

Chojnowski, J. (n.d.). Ring-Opening Polymerization of Cyclosiloxanes. Gelest, Inc. Retrieved from [Link]

-

(n.d.). Study on analysis method for reaction of silane coupling agent on inorganic materials. ResearchGate. Retrieved from [Link]

-

Przybylak, M., et al. (2020). Synthesis of cyclic siloxanes [D4Vi-C6(C8,C10,C12,C18)] and [M-D4Vi-C6(C8,C10,C12,C18)]. ResearchGate. Retrieved from [Link]

-

(n.d.). Polymerization of Cyclic Siloxanes, Silanes, and Related Monomers. Request PDF. Retrieved from [Link]

-

(n.d.). Organosilane Chemistry. Maleczka Research Group. Retrieved from [Link]

-

(n.d.). Siloxanes (D3, D4, D5, D6, HMDS). Miljøstyrelsen. Retrieved from [Link]

-

Fisch, L. (2016, May 19). Intramolecular Aldol Condensation Reaction Mechanism + Trick [Video]. YouTube. Retrieved from [Link]

- EP Patent 0476597A1. (1992). Process for preparing 1,1,3,3-tetramethyl-disiloxane. Google Patents.

-

(2022, July 22). Intramolecular Aldol Condensation: Videos & Practice Problems. Pearson. Retrieved from [Link]

-

Loy, D. A., et al. (n.d.). INTRAMOLECULAR CONDENSATION REACTIONS OF α, @-BIS(TRIETHOXY- SILYL)ALKANES. FORMATION OF CYCLIC DISILSESQUIOXANES. OSTI.GOV. Retrieved from [Link]

-

Camadanli, S., Hisir, A., & Dural, S. (n.d.). Organofunctional silane hydrolysis, condensation and chemical bonding mechanism. ResearchGate. Retrieved from [Link]

-

Schneider, J., Bourque, K., & Narayan, R. (n.d.). A mechanism showing the hydrolysis of the methoxy groups and the condensation resulting in siloxane crosslinked PLA. ResearchGate. Retrieved from [Link]

-

(n.d.). The Chemistry of Silanes: Exploring the Industrial Production and Application of this compound. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

(n.d.). 1,3-Disiloxanediol, 1,1,3,3-tetramethyl-. PubChem. Retrieved from [Link]

-

(n.d.). Synthesis and thermal characterization of novel poly(tetramethyl-1,3-silphenylenesiloxane) derivative bearing adamantyl moiety. ResearchGate. Retrieved from [Link]

-

(n.d.). Synthesis and Characterization of 1,3,5,7-Tetraisocyanatoethyl-1,3,5,7-tetramethylcyclotetrasiloxane. SIOC Journals. Retrieved from [Link]

Sources

- 1. CAS 2295-06-9: this compound [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. WO2016186739A1 - Method of forming cyclic siloxane compounds from organodihalosilanes - Google Patents [patents.google.com]

- 5. Evaluating the Aqueous Stability of Alkyl‐/Aryl‐Hydrosilanes by NMR Spectroscopy and GC‐MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydrolysis and Condensation Process [silicone-surfactant.com]

- 7. researchgate.net [researchgate.net]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]

- 11. US2832794A - Hydrolysis of organosilanes - Google Patents [patents.google.com]

- 12. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. semanticscholar.org [semanticscholar.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. sites.me.ucsb.edu [sites.me.ucsb.edu]

- 16. semanticscholar.org [semanticscholar.org]

- 17. shimadzu.com [shimadzu.com]

- 18. silicones.eu [silicones.eu]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry [frontiersin.org]

- 21. Experiments - Rate of hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 1,3-Bis(chlorodimethylsilyl)propane

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the thermal stability and decomposition profile of 1,3-Bis(chlorodimethylsilyl)propane. As a bifunctional organosilane, this compound is a critical precursor and crosslinking agent in the synthesis of advanced materials, making a thorough understanding of its behavior at elevated temperatures essential for process optimization, safety, and material performance. This document moves beyond a simple recitation of facts to provide a foundational understanding of the principles governing its thermal degradation.

Introduction: The Significance of this compound in Material Science

This compound, with the chemical formula C₇H₁₈Cl₂Si₂, is an organosilicon compound featuring two chlorodimethylsilyl groups linked by a propane bridge.[1] This structure makes it a versatile building block in polymer chemistry and materials science.[2] Its utility stems from the reactivity of the silicon-chlorine bonds, which readily undergo nucleophilic substitution, and the flexibility of the propane linker.[1] This dual reactivity allows for the formation of cross-linked polymer networks with enhanced thermal stability and mechanical properties.[1] However, the very nature of its chemical structure also dictates its susceptibility to thermal and hydrolytic degradation, pathways that must be thoroughly understood to control its application effectively.

Section 1: Fundamental Principles of Thermal Stability in Organosilanes

The thermal stability of organosilicon compounds is fundamentally linked to the strength of the silicon-carbon (Si-C) and silicon-chlorine (Si-Cl) bonds.[3] The Si-C bond, while polar, is relatively strong and contributes to the overall thermal robustness of the molecule. However, the presence of electronegative chlorine atoms on the silicon can influence the bond polarity and reactivity.

It is crucial to recognize that this compound is sensitive to moisture.[1] In the presence of water, it readily hydrolyzes to form silanols and release hydrochloric acid (HCl).[1] This hydrolytic instability is a critical consideration, as it represents a competing degradation pathway to thermal decomposition, especially under ambient or non-inert conditions. Proper storage in a cool, dry place is essential to maintain its chemical integrity.[1]

Section 2: Thermal Analysis of this compound

To quantitatively assess the thermal stability of this compound, two primary thermoanalytical techniques are employed: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition, the temperature ranges of different degradation steps, and the amount of residual material.

Table 1: Predicted TGA Data for this compound

| Parameter | Predicted Value | Atmosphere |

| Onset of Decomposition (T_onset) | 150 - 200 °C | Inert (Nitrogen) |

| Major Weight Loss Region | 200 - 350 °C | Inert (Nitrogen) |

| Residual Mass at 600 °C | < 10% | Inert (Nitrogen) |

Note: The data in this table is an estimation based on the general behavior of analogous organochlorosilanes and should be confirmed by experimental analysis.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on thermal transitions such as melting, boiling, and decomposition, indicating whether these processes are endothermic or exothermic. For this compound, DSC can reveal its boiling point and the energy associated with its decomposition. A related compound, 1,2-Bis(chlorodimethylsilyl)ethane, has a reported boiling point of 198 °C at 734 mmHg.[4]

Section 3: Proposed Decomposition Pathways

While specific experimental studies on the thermal decomposition of this compound are limited, the degradation mechanisms can be inferred from the behavior of analogous organochlorosilanes. The decomposition is likely to proceed through a combination of radical and molecular pathways, influenced by temperature and the surrounding atmosphere.

Homolytic Bond Cleavage

At elevated temperatures, the weaker bonds in the molecule are susceptible to homolytic cleavage, leading to the formation of radical species. The Si-C and C-C bonds of the propane linker are potential sites for initial fragmentation.

Elimination Reactions

The presence of chlorine atoms facilitates elimination reactions, a common decomposition pathway for organochlorosilanes. This can lead to the formation of volatile byproducts. A likely initial step is the elimination of hydrogen chloride (HCl), a process that can be catalyzed by trace amounts of moisture or other impurities.

Intramolecular Rearrangements

Following initial bond cleavage, the resulting radical or ionic intermediates can undergo intramolecular rearrangements to form more stable species. These rearrangements can lead to the formation of cyclic or oligomeric silicon-containing compounds.

Diagram 1: Proposed Initial Decomposition Steps

Caption: Initial decomposition pathways for this compound.

Section 4: Analysis of Decomposition Products

The identification of the volatile and non-volatile products of decomposition is crucial for understanding the degradation mechanism. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful technique for this purpose.

Table 2: Plausible Decomposition Products of this compound

| Product Type | Examples |

| Volatile Silicon Compounds | Chlorodimethylsilane, Dichlorodimethylsilane, Trimethylchlorosilane |

| Hydrocarbons | Propane, Propene, Methane |

| Inorganic Compounds | Hydrogen Chloride (HCl) |

| Oligomeric/Polymeric Residues | Polysiloxanes (if oxygen is present), Polysilanes, Polycarbosilanes |

Section 5: Experimental Protocols

To ensure the generation of reliable and reproducible data, standardized experimental protocols for TGA and DSC analysis are essential. Given the moisture sensitivity of this compound, all handling and sample preparation should be conducted under an inert atmosphere (e.g., in a glovebox).

TGA Experimental Protocol

Diagram 2: TGA Experimental Workflow

Caption: Workflow for Thermogravimetric Analysis of this compound.

DSC Experimental Protocol

Diagram 3: DSC Experimental Workflow

Caption: Workflow for Differential Scanning Calorimetry of this compound.

Section 6: Safety Considerations for Thermal Analysis

Given the nature of this compound and its potential decomposition products, stringent safety protocols must be followed during thermal analysis.

-

Handling: Always handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][6]

-

Hydrolysis: Avoid contact with moisture to prevent the release of corrosive HCl gas.[6]

-

Decomposition Products: Be aware that the thermal decomposition can produce flammable and toxic gases. The exhaust from the thermal analysis instrument should be properly vented.

-

Instrument Maintenance: Regularly clean the TGA furnace and surrounding components to remove any condensed decomposition products that could interfere with subsequent analyses.

Conclusion

The thermal stability of this compound is a critical parameter that dictates its processing conditions and the performance of the resulting materials. While direct experimental data is not widely available, an understanding of the fundamental principles of organosilicon chemistry allows for the prediction of its thermal behavior. The primary degradation pathways are expected to involve hydrolysis (in the presence of moisture), homolytic bond cleavage, and elimination reactions at elevated temperatures. Rigorous experimental analysis using TGA, DSC, and Py-GC-MS, under inert conditions, is essential to fully elucidate the decomposition mechanisms and products. This knowledge will empower researchers and developers to harness the full potential of this versatile organosilane in the creation of next-generation materials.

References

-

Iowa State University Digital Repository. (n.d.). Syntheses and studies of organosilicon compounds. Retrieved from [Link]

-